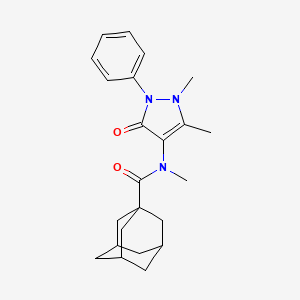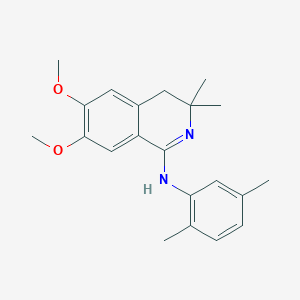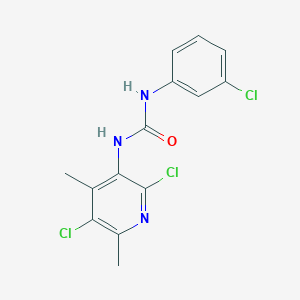
4-methyl-2-oxo-2H-chromen-6-yl thiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-2-oxo-2H-chromen-6-yl thiophene-2-carboxylate is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. The incorporation of a thiophene ring enhances the compound’s chemical properties, making it a valuable molecule for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-2-oxo-2H-chromen-6-yl thiophene-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with 4-methyl-2-oxo-2H-chromene (coumarin derivative) and thiophene-2-carboxylic acid.
Esterification Reaction: The carboxylic acid group of thiophene-2-carboxylic acid is esterified with the hydroxyl group of the coumarin derivative. This reaction is usually catalyzed by an acid such as sulfuric acid or a base like pyridine.
Reaction Conditions: The reaction is carried out under reflux conditions, typically at temperatures ranging from 60°C to 80°C, for several hours to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced reaction times. The use of automated systems ensures consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the coumarin moiety, converting it to a hydroxyl group.
Substitution: The compound can participate in electrophilic substitution reactions, especially at the thiophene ring, where halogens or other substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic reagents like bromine (Br₂) or chlorinating agents can be employed under mild conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxy derivatives of the coumarin moiety.
Substitution: Halogenated derivatives of the thiophene ring.
Scientific Research Applications
Chemistry
In chemistry, 4-methyl-2-oxo-2H-chromen-6-yl thiophene-2-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
The compound exhibits significant biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties. It is used in the development of new drugs and therapeutic agents targeting various diseases.
Medicine
In medicine, this compound is investigated for its potential as an anti-cancer agent. Its ability to inhibit certain enzymes and pathways involved in cancer progression makes it a promising candidate for drug development.
Industry
Industrially, the compound is used in the production of dyes, pigments, and other materials. Its stability and reactivity make it suitable for various industrial applications, including the manufacture of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-methyl-2-oxo-2H-chromen-6-yl thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes. Additionally, it can scavenge reactive oxygen species (ROS), providing antioxidant effects. The thiophene ring enhances its binding affinity to certain receptors, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-2-oxo-2H-chromen-7-yl thiophene-2-carboxylate
- 4-methyl-2-oxo-2H-chromen-6-yl benzoate
- 4-methyl-2-oxo-2H-chromen-6-yl acetate
Uniqueness
Compared to similar compounds, 4-methyl-2-oxo-2H-chromen-6-yl thiophene-2-carboxylate stands out due to the presence of the thiophene ring, which imparts unique electronic and steric properties. This enhances its reactivity and biological activity, making it a more versatile compound for various applications.
Properties
Molecular Formula |
C15H10O4S |
|---|---|
Molecular Weight |
286.3 g/mol |
IUPAC Name |
(4-methyl-2-oxochromen-6-yl) thiophene-2-carboxylate |
InChI |
InChI=1S/C15H10O4S/c1-9-7-14(16)19-12-5-4-10(8-11(9)12)18-15(17)13-3-2-6-20-13/h2-8H,1H3 |
InChI Key |
QTWDHPPKBHOXDL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=C(C=C2)OC(=O)C3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[(4-propan-2-ylphenyl)methyl]naphthalene-1-carboxamide](/img/structure/B11513144.png)
![1,3-dimethyl-1',3'-dipropyloctahydro-5H,5'H-5,5'-bi[1,3]dioxolo[4,5-c][1,2,5]thiadiazole 2,2,2',2'-tetraoxide](/img/structure/B11513151.png)
![N-[2-(1H-indol-3-yl)ethyl]-4-(morpholin-4-ylsulfonyl)benzenesulfonamide](/img/structure/B11513159.png)
![N-[5-(benzenesulfonyl)-4-hydroxy-2,3-dimethylphenyl]-4-bromobenzamide](/img/structure/B11513166.png)
![N-[4-(Chloro-difluoro-methoxy)-phenyl]-3-(4-methyl-piperidin-1-yl)-propionamide](/img/structure/B11513172.png)
![(5Z)-2-hydroxy-5-{[5-(4-methoxy-2-nitrophenyl)furan-2-yl]methylidene}-4-methyl-6-oxo-5,6-dihydropyridine-3-carbonitrile](/img/structure/B11513174.png)
![N-(11-methyl-6-oxo-9,10,11,12-tetrahydro-6H-chromeno[3,4-c]quinolin-7-yl)propanamide](/img/structure/B11513176.png)
![2-(morpholin-4-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B11513181.png)
![N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-2-(5-methoxy-2-methyl-1H-indol-3-yl)ethanamine](/img/structure/B11513182.png)


![2-methyl-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}-5-nitrobenzenesulfonamide](/img/structure/B11513189.png)
